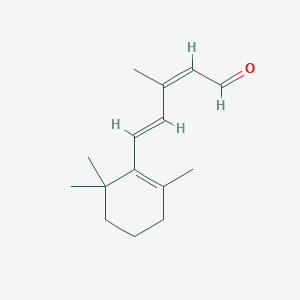

(7E,9Z)-beta-Ionylidene acetaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3/b8-7+,12-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSSCPNCFKJCFR-GHYOLMRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431944 | |

| Record name | (2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54226-17-4 | |

| Record name | beta-Ionylideneacetaldehyde, (7E,9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054226174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-IONYLIDENEACETALDEHYDE, (7E,9Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF36R5J7B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(7E,9Z)-β-Ionylidene Acetaldehyde: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7E,9Z)-β-Ionylidene acetaldehyde, a C15 apocarotenoid, is a fascinating molecule with significant implications in the realms of natural products chemistry, plant biology, and potentially, pharmacology. As an intermediate in the biosynthesis of retinoic acid derivatives, its study offers valuable insights into vital physiological processes. This technical guide provides a comprehensive overview of the natural occurrence, biosynthetic pathways, and analytical methodologies for (7E,9Z)-β-ionylidene acetaldehyde, designed to equip researchers with the foundational knowledge required for its further exploration and utilization.

Part 1: Natural Occurrence and Sources

(7E,9Z)-β-Ionylidene acetaldehyde is a volatile organic compound that contributes to the characteristic aroma of various plants. While its presence is often part of a complex mixture of related apocarotenoids, specific sources have been identified through detailed analytical studies.

Key Natural Sources

The flowers of Osmanthus fragrans (sweet osmanthus) are a prominent natural source of β-ionone and related apocarotenoids.[1][2][3] The intense and pleasant fragrance of these flowers is largely due to the presence of these compounds. While the literature extensively documents β-ionone, the presence of its acetaldehyde precursor, including the (7E,9Z) isomer, is strongly implied as a direct biosynthetic intermediate.

Other potential sources include fruits where carotenoid degradation is a key part of the ripening process. For instance, star fruit (Averrhoa carambola) is known to contain a variety of C13 and C15 norisoprenoids derived from carotenoids.[4][5][6]

Part 2: Biosynthesis and Enzymology

The formation of (7E,9Z)-β-ionylidene acetaldehyde is a direct result of the oxidative cleavage of carotenoids, a process catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[7][8][9]

The Role of Carotenoid Cleavage Dioxygenase 1 (CCD1)

CCD1 is a key enzyme in the biosynthesis of many apocarotenoid aroma compounds.[8][10][11] It is known to cleave various carotenoid substrates at the 9,10 and 9',10' positions. The cleavage of β-carotene by CCD1 is a well-established pathway for the production of β-ionone (a C13 compound) and a C14 dialdehyde. The formation of C15 apocarotenoids like β-ionylidene acetaldehyde likely involves an asymmetrical cleavage of the carotenoid precursor. The stereochemistry of the resulting β-ionylidene acetaldehyde, specifically the (7E,9Z) configuration, is dependent on the specific conformation of the carotenoid substrate within the enzyme's active site and the regio- and stereospecificity of the CCD enzyme itself.

The proposed biosynthetic pathway can be visualized as follows:

Caption: Proposed enzymatic cleavage of a carotenoid precursor by CCD1 to yield this compound.

Part 3: Experimental Protocols for Extraction and Analysis

The volatile nature of (7E,9Z)-β-ionylidene acetaldehyde necessitates specific extraction and analytical techniques to ensure its accurate identification and quantification from natural sources.

Recommended Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the analysis of volatile compounds from complex plant matrices due to its sensitivity, speed, and solvent-free nature.

-

Sample Preparation:

-

Collect fresh, fully opened Osmanthus fragrans flowers.

-

Weigh approximately 1.0 g of the flowers into a 20 mL headspace vial.

-

Add a saturated solution of sodium chloride (NaCl) to inhibit enzymatic activity and enhance the release of volatiles.

-

Immediately seal the vial with a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the vial at 60°C for 15 minutes in a heating block or water bath.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Immediately after extraction, desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

-

GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) for optimal separation. For chiral analysis to differentiate isomers, a specialized chiral column (e.g., Rt-βDEXsm) would be necessary.[12]

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 4°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Mass Spectrometer Settings:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 40-450.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 280°C.

-

-

-

Compound Identification and Quantification:

-

Identify (7E,9Z)-β-ionylidene acetaldehyde by comparing its mass spectrum and retention index with that of an authentic standard.

-

For quantification, prepare a calibration curve using a certified standard of (7E,9Z)-β-ionylidene acetaldehyde. An internal standard (e.g., n-alkane series for retention index calculation, or a deuterated analog if available) should be used to improve accuracy and reproducibility.

-

The following diagram illustrates the experimental workflow:

Caption: A schematic of the headspace solid-phase microextraction gas chromatography-mass spectrometry workflow.

Part 4: Summary of Quantitative Data

While specific quantitative data for (7E,9Z)-β-ionylidene acetaldehyde is scarce in the literature, the following table summarizes the typical range of related apocarotenoids found in Osmanthus fragrans to provide context for expected concentrations.

| Compound | Concentration Range (µg/g fresh weight) | Reference |

| β-Ionone | 5 - 50 | [1] |

| α-Ionone | 1 - 10 | [13] |

| Linalool | 100 - 500 | [1] |

Note: The concentration of (7E,9Z)-β-ionylidene acetaldehyde is expected to be lower than that of its more stable downstream product, β-ionone.

Conclusion

(7E,9Z)-β-Ionylidene acetaldehyde represents an important, albeit understudied, C15 apocarotenoid. Its presence in fragrant plants like Osmanthus fragrans highlights its role in the complex tapestry of natural aromas. The biosynthetic pathway, primarily involving CCD1, offers a target for metabolic engineering to modulate flavor and fragrance profiles. The analytical methods outlined in this guide provide a robust framework for researchers to accurately identify and quantify this compound, paving the way for a deeper understanding of its biological significance and potential applications.

References

- Cai, X., et al. (2014). A comparative analysis of the volatile components of ten Osmanthus fragrans cultivars. Canadian Journal of Plant Science, 93(5), 923-931.

- Wang, S., et al. (2009). Characterization of volatile compounds in flowers from four groups of sweet osmanthus (Osmanthus fragrans) cultivars. Canadian Journal of Plant Science, 93(5), 923-931.

- Li, C., et al. (2016). Volatile Components of Crude Extracts of Osmanthus fragrans Flowers and Their Antibacterial and Antifungal Activities. Journal of Essential Oil Bearing Plants, 19(7), 1834-1842.

- Park, J. H., et al. (2023). Investigation of volatile profiles and odor-active compounds in Osmanthus fragrans var. aurantiacus separated by different polarities using GC/MS, GC-olfactometry and electronic-nose system. Food Science and Technology, 43.

- Gou, X., et al. (2019). Extraction of Essential Oils from the Flowers of Osmanthus fragrans var. aurantiacus Using an Ionic Liquid. Journal of Oleo Science, 68(10), 1027-1034.

-

molsyns.com. (n.d.). (7E,9Z)-β-Ionylidene Acetaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). beta-Ionylideneacetaldehyde. PubChem Compound Database. Retrieved from [Link]

- Kloer, D. P., & Schulz, G. E. (2006). Structural and mechanistic aspects of carotenoid cleavage dioxygenases (CCDs). Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(11), 1307-1317.

-

Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

- Chen, G., et al. (2019). Carotenoid-Derived Flavor Precursors from Averrhoa carambola Fresh Fruit. Molecules, 24(2), 296.

- Webb, A., et al. (2020). The Sensory Significance of Apocarotenoids in Wine: Importance of Carotenoid Cleavage Dioxygenase 1 (CCD1) in the Production of β-Ionone. Molecules, 25(12), 2779.

- El-Hawary, S. S., et al. (2021). Nutrient and Sensory Metabolites Profiling of Averrhoa Carambola L. (Starfruit) in the Context of Its Origin and Ripening Stage by GC/MS and Chemometric Analysis. Metabolites, 11(11), 743.

- Zhang, M., et al. (2022). Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale. Frontiers in Plant Science, 13, 959428.

- Lee, S. A., et al. (2021). Comparative Evaluation of Secreted Plant Carotenoid Cleavage Dioxygenase 1 (CCD1) Enzymes in Saccharomyces cerevisiae. Journal of Fungi, 7(11), 939.

- Fleischmann, P., Watanabe, N., & Winterhalter, P. (2003). Enzymatic carotenoid cleavage in star fruit (Averrhoa carambola). Phytochemistry, 63(2), 131-137.

- Raj, A., & Britto, S. J. (2017). Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. International Journal of Scientific & Technology Research, 6(8), 346-351.

- Webb, A., et al. (2020). The Sensory Significance of Apocarotenoids in Wine: Importance of Carotenoid Cleavage Dioxygenase 1 (CCD1) in the Production of β-Ionone. Molecules, 25(12), 2779.

- Montanari, I., et al. (2026). Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology, 2994, 131-144.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Investigation of volatile profiles and odor-active compounds in Osmanthus fragrans var. aurantiacus separated by different polarities using GC/MS, GC-olfactometry and electronic-nose system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Carotenoid-Derived Flavor Precursors from Averrhoa carambola Fresh Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nutrient and Sensory Metabolites Profiling of Averrhoa Carambola L. (Starfruit) in the Context of Its Origin and Ripening Stage by GC/MS and Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic carotenoid cleavage in star fruit (Averrhoa carambola) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Sensory Significance of Apocarotenoids in Wine: Importance of Carotenoid Cleavage Dioxygenase 1 (CCD1) in the Production of β-Ionone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. gcms.cz [gcms.cz]

- 13. researchgate.net [researchgate.net]

Unveiling the Enigma: A Technical Guide to the Biological Activity of (7E,9Z)-β-Ionylidene Acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(7E,9Z)-β-Ionylidene acetaldehyde, a key intermediate in the synthesis of retinoic acid derivatives, presents a compelling yet underexplored profile of biological activity.[1][2] While its structural relationship to retinoids initially suggested a mechanism of action mediated by retinoic acid receptors (RARs), emerging evidence points towards RAR-independent pathways. This technical guide synthesizes the current, albeit limited, understanding of this intriguing molecule and provides a comprehensive framework for its future investigation. We delve into its potential anti-inflammatory and pro-apoptotic activities, offering detailed, field-proven experimental protocols to empower researchers to elucidate its precise molecular mechanisms. This document serves as a foundational resource for scientists and drug development professionals seeking to unlock the therapeutic potential of (7E,9Z)-β-Ionylidene acetaldehyde.

Introduction: Beyond a Synthetic Intermediate

(7E,9Z)-β-Ionylidene acetaldehyde, with the chemical formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol , is a yellow oily compound recognized primarily for its role as a precursor in the chemical synthesis of various retinoic acid derivatives.[1][2][3] Its chemical synonyms include (2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal.[1][3] While its synthetic utility is well-established, its intrinsic biological activities have remained largely in the shadows.

Initial assumptions logically pointed towards an interaction with retinoic acid receptors (RARs) as the primary mode of its biological action. However, a pivotal study challenged this hypothesis, demonstrating that β-ionylideneacetaldehyde (BIA) did not significantly activate RARα or RARβ. This critical finding necessitates a paradigm shift in our approach to understanding its effects on cellular systems, steering investigations towards novel, RAR-independent signaling cascades.

Despite the limited specific literature, commercial suppliers suggest its utility in biomedical research, particularly in the fields of cancer and inflammation.[] This guide, therefore, aims to bridge the existing knowledge gap by proposing a structured investigational framework.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 54226-17-4 | [1][2] |

| Molecular Formula | C₁₅H₂₂O | [1][3] |

| Molecular Weight | 218.33 g/mol | [1][3] |

| Appearance | Yellow Oil | [3] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ether, Ethyl Acetate | [1][3] |

Potential Biological Activities: An Uncharted Territory

The structural features of (7E,9Z)-β-Ionylidene acetaldehyde, particularly its aldehyde group and conjugated double bond system, suggest a potential for interaction with various biological macromolecules, extending beyond nuclear receptors. The following sections explore its putative roles in inflammation and cancer, grounded in the general understanding of related chemical structures and the limited available information.

Putative Anti-Inflammatory Effects

Inflammation is a complex biological response involving a myriad of signaling pathways, with NF-κB and MAPK cascades playing central roles. Aldehydes derived from lipid peroxidation are known to modulate these pathways.[5] While direct evidence for (7E,9Z)-β-Ionylidene acetaldehyde is absent, its aldehyde functionality warrants investigation into its potential to modulate inflammatory responses.

Hypothesized Mechanism of Action:

It is plausible that (7E,9Z)-β-Ionylidene acetaldehyde could influence inflammatory signaling through:

-

Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammatory gene expression. The compound could potentially inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, or by directly interacting with components of the upstream signaling cascade.

-

Interference with MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for transducing extracellular inflammatory signals. (7E,9Z)-β-Ionylidene acetaldehyde might modulate the phosphorylation status and activity of key kinases within these pathways.

Caption: Hypothesized modulation of inflammatory signaling pathways.

Potential Pro-Apoptotic Activity in Cancer Cells

The aldehyde functional group can be reactive and may induce cellular stress, potentially leading to apoptosis in rapidly proliferating cancer cells. While the general carcinogenicity of acetaldehyde is documented, this is often associated with its metabolite from ethanol and may not be directly applicable to the pharmacological effects of (7E,9Z)-β-Ionylidene acetaldehyde when administered as a drug. Conversely, some aldehydes have been investigated for their pro-apoptotic and anti-cancer properties.

Hypothesized Mechanism of Action:

(7E,9Z)-β-Ionylidene acetaldehyde could potentially induce apoptosis through:

-

Induction of Oxidative Stress: The compound might disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.

-

Mitochondrial-Mediated Apoptosis: Increased ROS can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c, which in turn activates the caspase cascade.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical for cell survival. The compound may alter the expression or activity of these proteins to favor apoptosis.

Caption: Hypothesized intrinsic pathway of apoptosis induction.

Experimental Protocols: A Guide to Investigation

To rigorously assess the potential biological activities of (7E,9Z)-β-Ionylidene acetaldehyde, a systematic experimental approach is essential. The following protocols provide a detailed methodology for investigating its anti-inflammatory and pro-apoptotic effects.

In Vitro Anti-Inflammatory Activity

3.1.1. Cell Culture

-

Murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation.

-

Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

3.1.2. Nitric Oxide (NO) Production Assay

-

Rationale: To assess the inhibition of NO, a key inflammatory mediator.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat cells with various concentrations of (7E,9Z)-β-Ionylidene acetaldehyde for 1 hour.

-

Stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Measure NO production in the supernatant using the Griess reagent.

-

Include a positive control (e.g., L-NMMA) and a vehicle control.

-

3.1.3. Pro-inflammatory Cytokine Measurement (ELISA)

-

Rationale: To quantify the effect on the production of key pro-inflammatory cytokines like TNF-α and IL-6.

-

Protocol:

-

Culture and treat RAW 264.7 cells as described in the NO assay.

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

3.1.4. Western Blot Analysis of NF-κB and MAPK Pathways

-

Rationale: To investigate the molecular mechanism by analyzing the activation of key signaling proteins.

-

Protocol:

-

Seed RAW 264.7 cells in 6-well plates.

-

Pre-treat with (7E,9Z)-β-Ionylidene acetaldehyde for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).

-

Lyse the cells and determine protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK.

-

Use appropriate secondary antibodies and a chemiluminescence detection system.

-

In Vitro Pro-Apoptotic Activity in Cancer Cells

3.2.1. Cell Culture

-

Select relevant human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma).

-

Culture cells in appropriate media and conditions as recommended by the supplier.

3.2.2. Cell Viability Assay (MTT Assay)

-

Rationale: To determine the cytotoxic effect of the compound on cancer cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate.

-

Treat with a range of concentrations of (7E,9Z)-β-Ionylidene acetaldehyde for 24, 48, and 72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

3.2.3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Rationale: To differentiate between apoptotic, necrotic, and live cells.

-

Protocol:

3.2.4. Caspase Activity Assay

-

Rationale: To measure the activation of key executioner caspases in apoptosis.

-

Protocol:

-

Treat cells with the compound as described above.

-

Lyse the cells and incubate the lysate with a fluorogenic caspase-3/7 substrate.

-

Measure the fluorescence using a microplate reader.

-

3.2.5. Western Blot Analysis of Apoptosis-Related Proteins

-

Rationale: To examine the effect on the expression of proteins involved in the apoptotic cascade.

-

Protocol:

-

Prepare cell lysates from treated and untreated cells.

-

Perform Western blotting as described previously.

-

Probe with antibodies against Bcl-2, Bax, cleaved caspase-3, and PARP.

-

Future Directions and Conclusion

The biological activity of (7E,9Z)-β-Ionylidene acetaldehyde remains a nascent field of research. The preliminary data and its chemical nature, however, suggest a promising avenue for the discovery of novel therapeutic agents. The lack of significant RAR activation is not a setback but an opportunity to explore uncharted signaling territories.

Future research should focus on:

-

Comprehensive Screening: Evaluating the compound's effects on a wider range of cancer cell lines and in various in vivo models of inflammation and cancer.

-

Target Identification: Employing techniques such as affinity chromatography and mass spectrometry to identify direct protein targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of (7E,9Z)-β-Ionylidene acetaldehyde to optimize its biological activity and understand the key structural features required for its effects.

References

- Seitz, H. K., & Stickel, F. (2007). Key role of local acetaldehyde in upper GI tract carcinogenesis. Gut, 56(6), 747–749.

-

Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (7E,9Z)-β-Ionylidene Acetaldehyde. Retrieved from [Link]

- Allenby, G., et al. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences, 90(1), 30–34.

- Kim, J. Y., et al. (2020). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L.

- Jetten, A. M., & Takeda, Y. (2009). Ligand regulation of retinoic acid receptor-related orphan receptors: implications for development of novel therapeutics. Current opinion in investigational drugs (London, England : 2000), 10(10), 1057–1064.

- Chen, J. Z., et al. (2021). Exploring the interactions of antihistamine with retinoic acid receptor beta (RARB) by molecular dynamics simulations and genome-wide meta-analysis. Scientific Reports, 11(1), 1-13.

- Sladek, T. L., & Roberts, B. J. (2005). Retinoic acid down-regulates aldehyde dehydrogenase and increases cytotoxicity of 4-hydroperoxycyclophosphamide and acetaldehyde. Journal of Pharmacology and Experimental Therapeutics, 312(1), 339–345.

- Marsh, R. S., et al. (2010). β-Apocarotenoids do not significantly activate retinoic acid receptors α or β. Experimental Biology and Medicine, 235(3), 342–348.

-

ResearchGate. (n.d.). Release of acetaldehyde from beta-cyclodextrins to prevent spoilage of fresh produce due to post harvest diseases. Retrieved from [Link]

- Cockerill, P. N. (2011). Role of MAPK and NF-κB signalling pathways in the regulation of the human GM-CSF gene in normal and leukaemic blood cells. University of Birmingham.

-

Assay Genie. (n.d.). MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. Retrieved from [Link]

- de Oliveira, A. M., et al. (2022). Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark. Molecules, 27(19), 6523.

- El-Sayed, N. K. (2019). Anti-Inflammatory Activity of Natural Products. MOLECULES, 24(13), 2461.

-

ResearchGate. (n.d.). Effects of selected compounds on the expression of pro- and anti-apoptotic members of Bcl-2 family. Retrieved from [Link]

- Hsieh, Y.-J., et al. (2021). Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect. International Journal of Molecular Sciences, 22(16), 8847.

-

Molsyns. (n.d.). (7E,9Z)-β-Ionylidene Acetaldehyde. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (7E,9Z)-β-Ionylidene Acetaldehyde. Retrieved from [Link]

- Diurno, M. V., et al. (1996). Evaluation of analgesic and anti-inflammatory activity of novel beta-lactam monocyclic compounds. Il Farmaco, 51(1), 57–60.

- Ghasemi, S., et al. (2016). Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Iranian journal of pharmaceutical research : IJPR, 15(4), 795–802.

- Al-Warhi, T., et al. (2022). In Vitro and In Vivo Studies of Anti-Lung Cancer Activity of Artemesia judaica L.

- Rodríguez-Ortega, M., et al. (2023). In vivo anti-inflammatory activity of M116, one extract obtained from the marine bacterium Bacillus amyloliquefaciens. Vitae, 30(2), 1-13.

- Zare, H., et al. (2017). Engineered in-vitro cell line mixtures and robust evaluation of computational methods for clonal decomposition and longitudinal dynamics in cancer. Scientific reports, 7(1), 1-11.

- Yadav, V. S., et al. (2011). Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes. Oxidative Medicine and Cellular Longevity, 2011, 1-14.

- de Oliveira, R. S., et al. (2023). Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. International journal of molecular sciences, 24(20), 15009.

- Tan, G., et al. (2021). Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study. Signal transduction and targeted therapy, 6(1), 1-13.

- Welsh, N., et al. (2006). Pro- and antiapoptotic proteins regulate apoptosis but do not protect against cytokine-mediated cytotoxicity in rat islets and beta-cell lines. Diabetes, 55(5), 1398–1406.

- O’Neill, L. A. J. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 23(15), 8221.

- Sivan, V., et al. (2023). Targeting NF-κB pathway for the anti-inflammatory potential of Bhadradarvadi kashayam on stimulated RAW 264.7 macrophages. Heliyon, 9(8), e19270.

-

ResearchGate. (n.d.). Molecular encapsulation of nortriptyline in the β-cyclodextrin cavity: In-vitro cytotoxic potential against MCF-7 cell line. Retrieved from [Link]

- Liu, B., et al. (2009). Proinflammatory cytokines activate the intrinsic apoptotic pathway in beta-cells. Diabetologia, 52(8), 1609–1617.

-

ResearchGate. (n.d.). In-vitro cytotoxicity of ET-743 (Trabectedin, Yondelis), a marine anti-cancer drug, in the Hep G2 cell line. Retrieved from [Link]

Sources

- 1. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. usbio.net [usbio.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-Depth Technical Guide to the Stereoisomerism of β-Ionylidene Acetaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Ionylidene acetaldehyde, a C15 isoprenoid and a key intermediate in the synthesis of retinoids and carotenoids, presents a fascinating case study in stereoisomerism. Its molecular structure, featuring a polyene chain attached to a trimethylcyclohexenyl ring, gives rise to geometric isomers that significantly influence its chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive exploration of the stereoisomerism of β-ionylidene acetaldehyde, focusing on the structural basis of its isomers, robust analytical methodologies for their separation and characterization, and the causality behind these experimental choices. We delve into the critical role of chromatographic and spectroscopic techniques, offering field-proven protocols and data interpretation insights to empower researchers in their synthetic and analytical endeavors.

Foundational Principles: The Structural Basis of Isomerism in β-Ionylidene Acetaldehyde

β-Ionylidene acetaldehyde, with the molecular formula C₁₅H₂₂O, is systematically named (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal according to IUPAC nomenclature.[1] Its structure is characterized by two key features relevant to stereoisomerism: a substituted cyclohexene ring and a conjugated pentadienal side chain.

-

Chirality: The parent β-ionylidene acetaldehyde molecule is achiral. The carbon atoms within the 2,6,6-trimethylcyclohexenyl ring are not asymmetric centers. Therefore, it does not exhibit enantiomerism. However, derivatives of this molecule, particularly those resulting from reactions at the aldehyde carbonyl, can introduce chiral centers, necessitating the chiral analysis techniques discussed later in this guide.

-

Geometric Isomerism (E/Z Isomerism): The primary form of stereoisomerism in β-ionylidene acetaldehyde is geometric isomerism, arising from the restricted rotation around the double bonds in the pentadienal side chain. The notation for these isomers often refers to the C7 and C9 positions in the traditional numbering system for carotenoid precursors. The most common isomers are the (7E,9E) and (7E,9Z) forms.[1][2] The stability and reactivity of these isomers can differ, making their selective synthesis and accurate characterization paramount. For instance, thermal or photochemical conditions can promote interconversion between E and Z isomers, a critical consideration for sample handling and storage.[3][4]

The diagram below illustrates the structures of the two primary geometric isomers.

Caption: Chemical structures of the (7E,9E) and (7E,9Z) isomers.

Physicochemical Properties

A summary of the key identifiers and properties for β-ionylidene acetaldehyde is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O | [2][5] |

| Molecular Weight | 218.33 g/mol | [1][6][5] |

| CAS Number (7E,9E) | 3917-41-7 | [1][2][5] |

| CAS Number (7E,9Z) | 54226-17-4 | [6] |

| Appearance | Yellow Oil | [6] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ether, Ethyl Acetate | [6][5] |

Analytical Workflow: Separation and Isolation of Geometric Isomers

The separation of E/Z isomers, which often possess very similar physical properties, is a significant analytical challenge.[7] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution and applicability to moderately polar organic molecules.[8]

Workflow for Isomer Separation and Characterization

The logical flow for analyzing a mixture of β-ionylidene acetaldehyde isomers involves separation followed by spectroscopic confirmation of the isolated fractions.

Caption: Experimental workflow for isomer separation and analysis.

Protocol 1: Reverse-Phase HPLC Separation of E/Z Isomers

This protocol describes a general method for the analytical or preparative separation of the (7E,9E) and (7E,9Z) isomers. The causality for this design lies in the differential partitioning of the slightly different polarity isomers between the nonpolar stationary phase and the polar mobile phase.

Step-by-Step Methodology:

-

Column Selection: Utilize a C18 (octadecylsilyl) reverse-phase column. A column with dimensions of 4.6 mm x 250 mm and 5 µm particle size is suitable for analytical purposes.

-

Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase of methanol and water. A typical starting point is 85:15 (Methanol:Water). The slightly higher polarity of the Z-isomer may lead to a shorter retention time in a reverse-phase system.

-

Sample Preparation: Dissolve a small amount of the β-ionylidene acetaldehyde isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Instrumentation Setup:

-

Set the flow rate to 1.0 mL/min.

-

Set the column oven temperature to 25 °C to ensure reproducible retention times.

-

Use a UV detector set to the λ_max of the analyte (approx. 310-330 nm), leveraging the strong absorbance of the conjugated system.

-

-

Injection and Data Acquisition: Inject 10-20 µL of the prepared sample. Record the chromatogram for a sufficient duration to allow all components to elute. The resolution between the two isomer peaks should be greater than 1.5 for baseline separation.[8]

-

Fraction Collection (for Preparative HPLC): If isolating isomers, use a larger-bore preparative column and collect the eluent corresponding to each peak in separate vials. Evaporate the solvent under reduced pressure to obtain the purified isomers.

| HPLC Parameter | Recommended Setting | Rationale |

| Stationary Phase | C18 (ODS), 5 µm | Provides excellent hydrophobic selectivity for separating moderately polar isomers. |

| Mobile Phase | Methanol/Water (e.g., 85:15 v/v) | Balances polarity for effective elution and resolution. |

| Flow Rate | 1.0 mL/min | Ensures optimal efficiency and peak shape. |

| Detection Wavelength | ~320 nm | Corresponds to the maximum absorbance of the conjugated polyene system. |

| Column Temperature | 25 °C | Maintains stable and reproducible retention times. |

Spectroscopic Characterization: Confirming Isomeric Identity

Once separated, the identity of each isomer must be confirmed using spectroscopic methods. Each technique provides unique structural information.[8][9]

-

¹H NMR Spectroscopy: This is the most powerful tool for distinguishing E/Z isomers. The key diagnostic signals are the coupling constants (J-values) between the protons on the double bonds. For the C9-C10 double bond, the J-value for a trans (E) configuration is typically larger (~15-18 Hz) than for a cis (Z) configuration (~10-12 Hz). Nuclear Overhauser Effect (NOE) experiments can further confirm spatial proximity of protons, solidifying the stereochemical assignment.[4]

-

UV-Visible Spectroscopy: The planarity of the conjugated system affects its electronic transitions. The all-trans (7E,9E) isomer is more planar, which generally results in a slightly higher molar absorptivity (ε) and a small bathochromic (red) shift in its maximum absorbance (λ_max) compared to the less planar cis (7E,9Z) isomer.

-

Mass Spectrometry (MS): While MS will not differentiate between isomers as they have the same mass, it is essential for confirming the molecular weight (218.1671 m/z for [M]+) and fragmentation pattern, which verifies the overall chemical identity of the isolated compounds.[1][5]

Advanced Topic: Chiral Analysis of β-Ionylidene Acetaldehyde Derivatives

As previously stated, the parent molecule is achiral. However, in drug development and natural product synthesis, it often serves as a precursor to chiral molecules, such as retinoids with chiral centers. The analysis of these resulting enantiomers requires specialized chiral chromatography techniques.

Principle of Chiral Separation

Chiral separation is achieved by creating a transient diastereomeric interaction between the enantiomers and a chiral selector. This selector is typically part of the stationary phase in Gas Chromatography (GC) or Capillary Electrophoresis (CE).[10][11] Derivatized cyclodextrins are common chiral selectors.[7][10][12]

Caption: Principle of chiral separation via diastereomeric complexes.

Protocol 2: Representative Chiral GC Method for a Derivative

This protocol outlines a hypothetical method for separating enantiomers of a chiral alcohol derived from β-ionylidene acetaldehyde (e.g., β-ionylidene ethanol).

Step-by-Step Methodology:

-

Column Selection: Choose a capillary GC column with a chiral stationary phase, such as one containing a permethylated beta-cyclodextrin derivative.[10]

-

Derivatization (Optional but Recommended): To improve volatility and interaction with the stationary phase, the hydroxyl group of the analyte can be derivatized to an acetate or silyl ether.

-

Instrumentation Setup:

-

Injector: Set to 250 °C, split mode (e.g., 50:1 split ratio).

-

Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

-

Oven Program: Start at a moderate temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 220-240 °C. The temperature program is crucial for achieving resolution.

-

Detector: Use a Flame Ionization Detector (FID), set to 250 °C.

-

-

Analysis: Inject 1 µL of the diluted sample. The two enantiomers will elute at different retention times, allowing for their quantification.

Conclusion

The stereoisomerism of β-ionylidene acetaldehyde is dominated by E/Z isomerism of the polyene chain, which dictates its physicochemical properties and suitability as a synthetic precursor. A mastery of high-resolution separation techniques, particularly reverse-phase HPLC, is essential for isolating these isomers. Subsequent unambiguous structural elucidation relies on a synergistic application of NMR, UV-Vis, and MS. While the parent molecule is achiral, an understanding of chiral analysis principles is critical for researchers working with its numerous chiral derivatives in fields ranging from pharmaceuticals to flavor and fragrance chemistry. The protocols and insights provided in this guide serve as a robust framework for the rigorous analysis of this important molecule and its analogs.

References

-

beta-Ionylideneacetaldehyde , LookChem, [Link]

-

(7E,9Z)-β-Ionylidene Acetaldehyde , BioOrganics, [Link]

-

beta-Ionylideneacetaldehyde | C15H22O | CID 5355026 , PubChem - NIH, [Link]

-

New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach , MDPI, [Link]

-

A Guide to the Analysis of Chiral Compounds by GC , Restek, [Link]

-

An Introduction to Chiral Analysis by Capillary Electrophoresis , Bio-Rad, [Link]

-

Separation of Stereoisomers , ResearchGate, [Link]

-

Structural and spectroscopic characterization of E- and Z-isomers of azobenzene , Physical Chemistry Chemical Physics (RSC Publishing), [Link]

-

Chiral separation of anionic and neutral compounds using a hepta-substituted cationic beta-cyclodextrin as a chiral selector in capillary electrophoresis , PubMed, [Link]

-

Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine , PubMed, [Link]

-

Synthesis, structure, and E-Z isomerization of beta-(hetero)aryl-alpha-nitro-alpha,beta-enals , PubMed, [Link]

Sources

- 1. beta-Ionylideneacetaldehyde | C15H22O | CID 5355026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach | MDPI [mdpi.com]

- 4. Synthesis, structure, and E-Z isomerization of beta-(hetero)aryl-alpha-nitro-alpha,beta-enals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. usbio.net [usbio.net]

- 7. researchgate.net [researchgate.net]

- 8. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and spectroscopic characterization of E- and Z-isomers of azobenzene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. gcms.cz [gcms.cz]

- 11. bio-rad.com [bio-rad.com]

- 12. Chiral separation of anionic and neutral compounds using a hepta-substituted cationic beta-cyclodextrin as a chiral selector in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of β-Ionylidene Acetaldehyde Isomers: A Technical Guide for Researchers

An In-depth Guide to the Spectroscopic Characterization of (7E,9Z)-β-Ionylidene Acetaldehyde and its Stereoisomers, Providing Foundational Knowledge for Researchers in Drug Discovery and Organic Synthesis.

Abstract

(7E,9Z)-β-Ionylidene acetaldehyde, a key retinoid intermediate, and its geometric isomers are of significant interest in the synthesis of vitamin A derivatives and other pharmacologically active molecules. A thorough understanding of their molecular structure is paramount for controlling reaction pathways and ensuring the desired biological activity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential tools for unambiguous structure elucidation. This technical guide offers a comprehensive overview of the expected spectroscopic data for β-ionylidene acetaldehyde isomers, with a specific focus on the (7E,9Z) configuration. While a complete set of publicly available experimental spectra for the (7E,9Z) isomer is not currently available, this guide synthesizes theoretical principles, data from closely related analogs, and general spectroscopic knowledge to provide a robust framework for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of retinoids and related compounds.

Introduction: The Significance of Stereochemistry in Retinoid Synthesis

β-Ionylidene acetaldehyde is a 15-carbon α,β-unsaturated aldehyde that serves as a crucial building block in the industrial synthesis of Vitamin A and other retinoids. The stereochemistry of the polyene chain, specifically the configuration of the double bonds at the C7 and C9 positions, plays a pivotal role in the biological activity and synthetic utility of these molecules. The (7E,9Z) isomer is a notable intermediate, and its precise characterization is critical for ensuring the stereochemical integrity of the final product.

This guide will delve into the core spectroscopic techniques used to differentiate and characterize β-ionylidene acetaldehyde isomers. By understanding the expected spectral signatures, researchers can confidently identify their synthesized compounds, assess isomeric purity, and gain deeper insights into their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

General Principles for NMR Analysis of β-Ionylidene Acetaldehyde Isomers

The NMR spectra of β-ionylidene acetaldehyde isomers are characterized by distinct regions corresponding to the trimethyl-cyclohexene ring, the polyene chain, and the terminal aldehyde group. The chemical shifts (δ) and coupling constants (J) of the olefinic protons are particularly sensitive to the E/Z configuration of the double bonds.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-quality NMR data for a β-ionylidene acetaldehyde sample would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. CDCl₃ is a good choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δн 7.26 ppm and δс 77.16 ppm.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be additionally performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Expected ¹H NMR Spectral Data for (7E,9Z)-β-Ionylidene Acetaldehyde

While specific experimental data is not publicly available, the expected chemical shifts for the (7E,9Z) isomer can be predicted based on established principles and data from related compounds. The key diagnostic signals would be the olefinic protons and the aldehyde proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H10 (Aldehyde) | 9.5 - 10.5 | d | ~8 |

| H9 | 5.8 - 6.2 | d | ~8 |

| H7 | 6.0 - 6.4 | d | ~16 |

| H8 | 7.0 - 7.5 | d | ~16 |

| C9-CH₃ | 1.9 - 2.2 | s | - |

| C5-CH₃ | 1.6 - 1.8 | s | - |

| C1-(CH₃)₂ | 1.0 - 1.2 | s | - |

| Cyclohexene Protons | 1.4 - 2.1 | m | - |

Causality Behind Expected Shifts:

-

The aldehyde proton (H10) is highly deshielded due to the electron-withdrawing nature of the carbonyl group, hence its downfield shift.

-

The Z-configuration of the C9 double bond would result in a smaller coupling constant between H9 and H10 compared to the corresponding trans isomer.

-

The E-configuration of the C7 double bond is expected to show a large coupling constant (~16 Hz) between H7 and H8, characteristic of a trans relationship.

-

The vinylic methyl group at C9 will likely appear as a singlet in the upfield olefinic region.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon being the most downfield signal.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C10 (Carbonyl) | 190 - 195 |

| Olefinic Carbons | 120 - 160 |

| C1 (Quaternary) | 30 - 40 |

| C5 (Quaternary) | 130 - 140 |

| C9-CH₃ | 15 - 25 |

| C5-CH₃ | 20 - 30 |

| C1-(CH₃)₂ | 25 - 35 |

| Cyclohexene Carbons | 20 - 50 |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For β-ionylidene acetaldehyde, the most prominent absorption bands will be from the carbonyl group and the carbon-carbon double bonds.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: A small drop of the neat oil is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1660 - 1680 | Strong |

| C=C (Conjugated) | 1600 - 1640 | Medium to Strong |

| C-H (sp²) | 3000 - 3100 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium to Strong |

| C-H (Aldehyde) | 2720 & 2820 | Medium (often two bands) |

Interpretation:

-

The strong absorption in the region of 1660-1680 cm⁻¹ is a clear indicator of a conjugated aldehyde.

-

The presence of bands in the 1600-1640 cm⁻¹ region confirms the conjugated C=C double bonds of the polyene chain.

-

The characteristic, albeit sometimes weak, C-H stretching bands of the aldehyde group around 2720 cm⁻¹ and 2820 cm⁻¹ can be diagnostic.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₁₅H₂₂O, which is approximately 218.1671 amu. The presence of this peak confirms the molecular formula.

-

Key Fragmentation Pathways: The fragmentation pattern will be influenced by the structure of the molecule. Common fragmentation pathways for related compounds include:

-

Loss of a methyl group (-15 amu) to give a fragment at m/z 203.

-

Loss of the aldehyde group (-29 amu) to give a fragment at m/z 189.

-

Cleavage within the cyclohexene ring, leading to characteristic fragments.

-

Visualization of Molecular Structure and Fragmentation

Caption: Molecular structure and potential fragmentation in EI-MS.

Conclusion: A Multi-faceted Approach to Structural Verification

The unambiguous characterization of (7E,9Z)-β-ionylidene acetaldehyde relies on a synergistic application of modern spectroscopic techniques. While this guide provides a robust framework based on established principles and data from analogous structures, experimental verification remains the gold standard. The expected NMR, IR, and MS data presented herein should serve as a valuable reference for researchers working on the synthesis and analysis of this important retinoid intermediate, enabling them to confirm its identity and stereochemistry with a high degree of confidence.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Technical Guide to the Discovery and History of β-Ionylidene Acetaldehyde Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Ionylidene acetaldehyde, a C15-aldehyde, is a pivotal intermediate in the industrial synthesis of Vitamin A and various carotenoids.[1][2] Its conjugated double bond system gives rise to multiple geometric isomers, primarily the all-trans and various cis configurations, each possessing distinct chemical properties and biological relevance. This guide provides an in-depth exploration of the historical trajectory of the discovery of these isomers, tracing the scientific journey from early, structurally ambiguous syntheses to modern stereoselective methods. We will examine the parallel evolution of analytical techniques that were essential for their isolation and characterization, the key scientific milestones, and the researchers who achieved them. The narrative emphasizes the causality behind experimental choices and the authoritative science that underpins our current understanding of these crucial molecules.

Introduction: The Structural Significance of a C15 Building Block

β-Ionylidene acetaldehyde, systematically named (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienal, is a terpene aldehyde derived from the cyclization of pseudoionone to form the characteristic β-ionone ring.[3] Its core structure consists of this six-membered ring attached to a nine-carbon polyene side chain terminating in an aldehyde group.

The critical feature of this molecule is the presence of conjugated double bonds at the C7, C9, and C11 positions (using carotenoid numbering), which allows for the existence of several geometric isomers (cis/trans or E/Z). The most thermodynamically stable and industrially sought-after isomer is the all-trans form. However, isomers such as (7E,9Z)-β-ionylidene acetaldehyde also play significant roles as intermediates or byproducts in various synthetic and biological pathways.[4] The stereochemistry of this polyene chain is paramount, as it dictates the final configuration of the Vitamin A molecule synthesized from it.[5]

Early Syntheses: The Quest for Vitamin A and the Unseen Isomers

The story of β-ionylidene acetaldehyde is inextricably linked to the larger narrative of Vitamin A. Following the elucidation of Vitamin A's structure by Paul Karrer in the early 1930s (work for which he received the Nobel Prize in 1937), the race to achieve a total chemical synthesis began.[1][6]

The first reported synthesis of Vitamin A by Kuhn and Morris in 1937 utilized a C15-aldehyde intermediate, which was a form of β-ionylidene acetaldehyde.[7] Their synthesis started from β-ionone, extending the carbon chain to create the necessary C15 framework.[1] However, the final product exhibited only 7.5% of the biological activity of natural Vitamin A. This low activity was primarily due to the presence of an impure mixture of unidentified geometric isomers in the C15-aldehyde intermediate, a challenge compounded by the analytical limitations of the era.[7]

These early methods, often employing reactions like the Reformatsky reaction, lacked stereochemical control, inevitably producing a cocktail of cis and trans isomers. Scientists knew they were creating the correct chemical formula, but the precise spatial arrangement of the atoms—the isomerism—remained an elusive variable that significantly impacted biological function.

The Isler Synthesis and the Rise of Industrial Production

A monumental breakthrough came in 1947 from the laboratories of F. Hoffmann-La Roche, led by Otto Isler and his colleagues.[7][8] This team developed the first commercially viable synthesis of Vitamin A, a process that quickly scaled to industrial production by 1948.[1] A key to their success was a more controlled synthesis of the β-ionylidene acetaldehyde intermediate.

The Roche synthesis also started from β-ionone but employed novel reactions that offered greater, though not perfect, stereoselectivity.[9] This work established β-ionylidene acetaldehyde as the critical building block for industrial Vitamin A production.[2] While the primary goal was the all-trans isomer, the industrial processes inherently produced mixtures, necessitating purification steps to isolate the desired product. This industrial demand spurred the development of more sophisticated methods to both synthesize and separate the isomers.

Experimental Workflow: Classic Industrial Synthesis of β-Ionylidene Acetaldehyde

The following diagram outlines a generalized workflow representative of mid-20th-century industrial approaches to produce β-ionylidene acetaldehyde and its subsequent conversion to Vitamin A.

Caption: Generalized workflow for the synthesis of Vitamin A via a β-ionylidene acetaldehyde intermediate.

The Biological Context: George Wald and the Isomers of Vision

While industrial chemists were focused on the all-trans isomer for Vitamin A synthesis, a parallel line of discovery in biochemistry revealed the profound biological importance of a specific cis isomer. In the mid-20th century, George Wald, in work that would earn him the 1967 Nobel Prize in Physiology or Medicine, unraveled the chemistry of vision.[10]

Wald discovered that vision is initiated by the light-induced isomerization of 11-cis-retinal to all-trans-retinal .[11] Retinal is the aldehyde form of Vitamin A. He demonstrated that the 11-cis configuration is the only isomer that can bind effectively to the protein opsin to form the visual pigment rhodopsin.[12][13] The absorption of a photon provides the energy to flip the molecule to the more stable all-trans form, triggering a conformational change in the protein and initiating the nerve impulse that the brain interprets as light.[11][14]

This discovery was revolutionary. It proved that the biological function of a vitamin could be exquisitely dependent on the geometric configuration of a single double bond. This placed immense importance on understanding the full spectrum of retinoid isomers, including their C15 precursors like β-ionylidene acetaldehyde, which could be used to synthesize these specific, biologically active forms.

The Retinoid Cycle and Isomer Interconversion

The relationship between the key isomers in the visual cycle is depicted below. This cycle highlights the critical enzymatic conversion of the all-trans form back to the biologically necessary 11-cis form.

Caption: Simplified diagram of the retinoid (visual) cycle in the eye.

The Modern Era: Stereoselective Synthesis and Advanced Characterization

The dual needs of industrial synthesis (all-trans) and biological research (specific-cis) drove the development of stereoselective synthetic methods. The advent of modern analytical techniques was the key that unlocked this progress.

-

High-Performance Liquid Chromatography (HPLC): HPLC became the gold standard for separating complex mixtures of retinoid and carotenoid isomers.[15] Its high resolving power allowed researchers for the first time to isolate and quantify individual geometric isomers from a synthetic reaction mixture or biological extract.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provided an unambiguous method for determining the stereochemistry of the polyene chain.[15] By analyzing proton-proton coupling constants and chemical shifts, scientists could definitively assign the cis or trans configuration of each double bond.

These tools enabled the development and validation of new synthetic reactions, such as the Wittig reaction and its variants (e.g., the Horner-Wadsworth-Emmons olefination), which offer significant control over the geometry of the newly formed double bond.[5][16] By carefully choosing the phosphonate ylid and reaction conditions, chemists can now preferentially synthesize either the trans or cis isomers of β-ionylidene acetaldehyde with high purity.[2]

Comparative Data of Key Isomers

The distinct physical and spectral properties of the isomers are crucial for their identification and separation.

| Property | (all-E)-β-Ionylidene Acetaldehyde | (7E,9Z)-β-Ionylidene Acetaldehyde |

| Systematic Name | (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | (2Z,4E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienal |

| CAS Number | 3917-41-7[17] | 54226-17-4[4] |

| Appearance | Yellow Oil / Crystalline Solid | Yellow Oil[4] |

| Molecular Weight | 218.33 g/mol [17] | 218.33 g/mol [4] |

| UV-Vis λmax | ~325-330 nm | Typically shorter wavelength than trans |

| Key Use | Primary intermediate for Vitamin A synthesis[2] | Intermediate in Retinoic Acid derivative synthesis[4] |

Note: Spectral data can vary slightly based on the solvent used.

A Modern Stereoselective Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes a common laboratory-scale method for synthesizing β-ionylidene acetaldehyde with a high preference for the trans isomer.

Objective: To synthesize ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienoate, a direct precursor which can be reduced and oxidized to the target aldehyde.

Principle: The Horner-Wadsworth-Emmons (HWE) reaction utilizes a stabilized phosphonate ylid, which reacts with an aldehyde or ketone (in this case, β-ionone) to form an alkene. The use of stabilized ylids strongly favors the formation of the (E)-alkene, providing the desired stereoselectivity.

Methodology:

-

Preparation of the Ylid:

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add anhydrous toluene.

-

Add sodium amide (NaNH₂) as a strong base.

-

Cool the suspension to 0-5°C in an ice bath.

-

Slowly add triethyl phosphonoacetate dropwise via a syringe. The phosphonate is deprotonated by the base to form the reactive ylid.

-

Stir the reaction mixture at 40-45°C for approximately 6 hours to ensure complete formation of the ylid.[2]

-

-

Condensation Reaction:

-

Cool the ylid solution back down to 0-10°C.

-

Slowly add a solution of β-ionone dissolved in toluene to the reaction mixture.

-

Allow the mixture to warm to room temperature and then heat to ~65°C for 15 hours to drive the condensation to completion.[2]

-

-

Work-up and Purification:

-

Cool the reaction mixture and quench by slowly adding water.

-

Separate the organic (toluene) layer. Wash the organic layer with brine to remove residual base and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude product is ethyl β-ionylideneacetate.

-

-

Isomer Analysis and Conversion:

-

Analyze the crude product by HPLC and ¹H NMR to determine the ratio of trans to cis isomers. A typical outcome for this reaction is a ratio of approximately 7:1 in favor of the desired trans isomer.[2]

-

The ester can then be reduced to β-ionylidene ethanol using a reducing agent like lithium aluminum hydride (LiAlH₄).[16]

-

Subsequent oxidation of the alcohol with manganese dioxide (MnO₂) yields the final product, trans-β-ionylidene acetaldehyde.[16]

-

Conclusion

The history of β-ionylidene acetaldehyde isomers is a compelling example of how scientific progress is driven by the interplay of industrial necessity, fundamental biological inquiry, and technological advancement. From its ambiguous role in early, low-yield Vitamin A syntheses to its current status as a precisely controlled stereochemical building block, the journey of this C15 aldehyde mirrors the maturation of organic chemistry itself. The pioneering work of chemists like Otto Isler and biochemists like George Wald, enabled by the development of powerful analytical tools, transformed our understanding. Today, the ability to selectively synthesize and isolate specific isomers of β-ionylidene acetaldehyde is fundamental to the production of essential nutrients and to the continued exploration of the intricate molecular machinery of life.

References

- Britannica, T. Editors of Encyclopaedia (2025, December 27). George Wald. Encyclopedia Britannica.

- Wüstenberg, B., et al. (2023). 75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology.

- Jansen, F. J. H. M., et al. (2021). Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A. MDPI.

- Famous Scientists. (2017, May 10). George Wald.

- TIME Magazine. (Date not available). Science: Test-Tube Vision. TIME.

- RSC Education. (Date not available). On This Day - Nov 18 : George Wald was born.

- The Pharmacy Newsletter. (2025, May 18). The Historical Trajectory of Vitamin A: From Obscure Observations to Essential Public Health Intervention.

- Semba, R. D. (2012). On the 'discovery' of vitamin A. PubMed.

- History of Science Blog. (2021, April 7). Synthesis of vitamin A.

- Baxendale Group, Durham University. (2016, February 11). Development of the industrial synthesis of vitamin A.

- Google Patents. (Date not available). Process for the preparation of beta-ionylideneacetaldehyde. EP1421054A2.

- Davis, J. (Date not available). The Chemistry of Human Vision – The Retinoid Cycle. News-Medical.Net.

- Author not specified. (Date not available). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. PMC.

- Google Patents. (Date not available). Process for the preparation of beta-ionylideneacetaldehyde. US20050027143A1.

- Kresge, N., et al. (Date not available). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. PMC - NIH.

- Liu, R. S. H. (1981). Synthesis and photochemistry of stereoisomers of retinal. SciSpace.

- ResearchGate. (Date not available). Hoffmann La-Roche synthesis.

- LookChem. (Date not available). beta-Ionylideneacetaldehyde.

- United States Biological. (Date not available). (7E,9Z)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20050027143A1 - Process for the preparation of beta-ionylideneacetaldehyde - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. usbio.net [usbio.net]

- 5. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the 'discovery' of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HISTORY OF SCIENCE: Synthesis of vitamin A [historyofsciences.blogspot.com]

- 8. The Historical Trajectory of Vitamin A: From Obscure Observations to Essential Public Health Intervention - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 9. researchgate.net [researchgate.net]

- 10. George Wald | Nobel Prize, Vision Research & Physiology | Britannica [britannica.com]

- 11. news-medical.net [news-medical.net]

- 12. famousscientists.org [famousscientists.org]

- 13. Science: Test-Tube Vision | TIME [time.com]

- 14. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. EP1421054A2 - Process for the preparation of beta-ionylideneacetaldehyde - Google Patents [patents.google.com]

- 17. lookchem.com [lookchem.com]

A Comprehensive Toxicological Profile of (7E,9Z)-β-Ionylidene Acetaldehyde for Advanced Research Applications

Executive Summary: (7E,9Z)-β-Ionylidene Acetaldehyde is a specific isomer of β-ionylidene acetaldehyde, a compound with applications in the fragrance and biomedical fields.[] A comprehensive review of publicly available toxicological data reveals a significant lack of information specific to the (7E,9Z) isomer. Consequently, this guide synthesizes data from studies on the broader β-ionylidene acetaldehyde chemical group and its principal metabolite, acetaldehyde, to construct a predictive toxicological profile. The available data suggests that the primary hazards are related to the aldehyde functional group, with potential for skin sensitization and genotoxicity. This document provides an in-depth analysis of key toxicological endpoints, outlines relevant experimental protocols, and identifies critical data gaps to guide future research and ensure safe handling and application.

Chemical Identity and Physicochemical Properties

(7E,9Z)-β-Ionylidene Acetaldehyde is an unsaturated aldehyde belonging to the family of C15 carotenoid degradation products. Its chemical structure, characterized by a trimethyl-cyclohexene ring and a conjugated polyene side chain with an aldehyde terminus, dictates its physicochemical properties and, by extension, its toxicological behavior.

| Property | Value | Source |

| IUPAC Name | (2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | [] |

| CAS Number | 54226-17-4 | [2][3][4] |

| Molecular Formula | C₁₅H₂₂O | [][2][3][5] |

| Molecular Weight | 218.33 g/mol | [][2][3][5] |

| Appearance | Yellow Oily Matter | [][3] |

| Log Kₒw (Octanol/Water) | 4.3 (Computed) | [5] |

| Water Solubility | Low (Predicted based on Log Kₒw) | |

| Vapor Pressure | Low (Predicted based on structure) |

The high Log Kₒw value suggests a lipophilic nature, indicating a potential for bioaccumulation and significant dermal absorption.[5] Its low predicted vapor pressure implies that at room temperature, inhalation exposure risk is likely to be low, though this can change with heating.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While no specific ADME studies for (7E,9Z)-β-Ionylidene Acetaldehyde were found, its metabolic fate can be predicted based on its chemical structure and data from analogous α,β-unsaturated aldehydes.

-

Absorption: Due to its lipophilicity, the compound is expected to be readily absorbed through the skin and the gastrointestinal tract.

-

Distribution: Following absorption, it is likely to distribute into fatty tissues.

-

Metabolism: The primary site of metabolism is anticipated to be the liver. The α,β-unsaturated aldehyde structure is a substrate for detoxification enzymes. The metabolic pathway is expected to proceed via two main routes:

-

Oxidation: The aldehyde group is oxidized to the corresponding carboxylic acid (β-ionylidene acetic acid) by aldehyde dehydrogenases (ALDH). This is typically a rapid detoxification step.

-

Reduction: The aldehyde may be reduced to the corresponding alcohol. The primary and most toxicologically significant metabolite is acetaldehyde, which is produced via various enzymatic pathways involving alcohol dehydrogenase (ADH), cytochrome P4502E1 (CYP2E1), or catalase.[6] Acetaldehyde is then rapidly converted to acetate by ALDH.[6][7]

-

-

Excretion: The resulting polar metabolites (acids and alcohols) are expected to be conjugated (e.g., with glucuronic acid) and excreted primarily in the urine.

Proposed Metabolic Pathway

Caption: Proposed metabolic pathway for (7E,9Z)-β-Ionylidene Acetaldehyde.

Hazard Identification and Toxicological Endpoints

The toxicological profile is largely inferred from data on related aldehydes and the known hazards of acetaldehyde, a key metabolite.

Acute Toxicity

No specific acute toxicity data (LD₅₀) is available for (7E,9Z)-β-Ionylidene Acetaldehyde. For its metabolite, acetaldehyde, short-term exposure can cause irritation to the eyes, skin, and respiratory tract, with higher exposures potentially affecting the central nervous system.[8]

Skin and Eye Irritation

Safety data sheets for mixtures containing β-ionylidene acetaldehyde indicate that it can cause serious eye irritation. Prolonged or repeated skin contact may lead to dermatitis.[8]

Skin Sensitization

Causality: α,β-unsaturated aldehydes are a well-known class of skin sensitizers. Their electrophilic nature allows them to act as haptens, covalently binding to nucleophilic amino acid residues (like cysteine or lysine) in skin proteins. This modification forms an immunogenic complex that can trigger an allergic contact dermatitis (ACD) response.

While no specific skin sensitization data exists for the (7E,9Z) isomer, fragrance ingredients with similar structures are often evaluated for their sensitization potential.[9] The standard assay for this endpoint is the Local Lymph Node Assay (LLNA).

Experimental Protocol: Local Lymph Node Assay (LLNA)

The LLNA is a validated method that measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of a substance's potential to induce skin sensitization.

-

Animal Model: Typically, CBA/J mice are used.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone:olive oil) at a minimum of three concentrations.

-

Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

-

Proliferation Measurement: On day 5, mice are injected intravenously with ³H-methyl thymidine or an alternative label to measure DNA synthesis (a marker of cell proliferation).

-

Sample Collection: Five hours after injection, the draining auricular lymph nodes are excised.

-

Data Analysis: Lymph node cell proliferation is measured, and a Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

-